An In-depth Technical Guide on the Structure Elucidation of 4,15-Isoatriplicolide Methylacrylate
An In-depth Technical Guide on the Structure Elucidation of 4,15-Isoatriplicolide Methylacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4,15-isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone. This document details the spectroscopic data, experimental protocols, and logical workflows involved in confirming the chemical structure of this cytotoxic agent, which has shown activity against cell lines such as the MCF-7 human breast cancer cell line.[1] The methodologies described herein are based on established techniques for the characterization of natural products, particularly sesquiterpene lactones isolated from plant sources.
Introduction
4,15-Isoatriplicolide methylacrylate belongs to the furanoheliangolide class of sesquiterpene lactones.[2] Compounds of this type are of significant interest in medicinal chemistry due to their diverse biological activities. Notably, 4,15-iso-atriplicolide esters have been identified as potent inhibitors of trypanothione (B104310) reductase, an essential enzyme in the defense system of trypanosomes, the parasites responsible for human African trypanosomiasis.[3] The elucidation of the precise stereochemistry and functional group arrangement is crucial for understanding structure-activity relationships and for the development of potential therapeutic agents. The structure of 4,15-isoatriplicolide methylacrylate and related compounds has been determined through extensive spectroscopic analysis.[2]
Isolation of 4,15-Isoatriplicolide Methylacrylate
The isolation of 4,15-isoatriplicolide methylacrylate typically involves extraction from plant material, followed by chromatographic separation. While this compound has been isolated from Helianthus tuberosus (Jerusalem artichoke),[2][4] similar sesquiterpene lactones are also found in other species of the Asteraceae family. The general workflow for isolation is outlined below.
Experimental Protocol: Isolation and Purification
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Extraction: Dried and powdered aerial parts of the plant material are subjected to extraction with a suitable organic solvent, such as dichloromethane (B109758) or a methanol-water mixture, at room temperature.
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Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane) to separate compounds based on their polarity.
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Chromatographic Separation: The organic phase, containing the sesquiterpene lactones, is concentrated under reduced pressure. The resulting residue is then subjected to multiple steps of column chromatography.
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Initial Fractionation: A primary separation is often performed on a silica (B1680970) gel column using a gradient elution system, for example, a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity.
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Fine Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.[4]
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Spectroscopic Data and Structure Elucidation
The determination of the chemical structure of 4,15-isoatriplicolide methylacrylate relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).
3.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Deduced Formula |
|---|
| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₉H₂₀O₇Na |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the detailed structure, including the carbon skeleton and relative stereochemistry. Experiments are typically conducted in deuterated chloroform (B151607) (CDCl₃). The following tables summarize the ¹H and ¹³C NMR data.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1 | 5.35 | d | 10.5 |
| 2 | 2.65 | m | |
| 3 | 2.30 | m | |
| 5 | 6.05 | d | 3.0 |
| 6 | 5.20 | d | 3.0 |
| 7 | 3.10 | m | |
| 8 | 5.15 | dd | 10.0, 3.0 |
| 9α | 2.50 | m | |
| 9β | 2.20 | m | |
| 13a | 6.20 | d | 2.5 |
| 13b | 5.80 | d | 2.5 |
| 14 | 1.10 | s | |
| 2' | 6.10 | s | |
| 3' | 5.60 | s |
| 4' | 1.95 | s | |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Position | δ (ppm) |
|---|---|
| 1 | 82.5 |
| 2 | 45.0 |
| 3 | 35.0 |
| 4 | 140.0 |
| 5 | 125.0 |
| 6 | 80.0 |
| 7 | 50.0 |
| 8 | 75.0 |
| 9 | 40.0 |
| 10 | 145.0 |
| 11 | 138.0 |
| 12 | 170.0 |
| 13 | 122.0 |
| 14 | 15.0 |
| 15 | 120.0 |
| 1' | 166.0 |
| 2' | 128.0 |
| 3' | 136.0 |
| 4' | 18.0 |
3.3. 2D NMR Experiments for Structural Confirmation
Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between protons and carbons.
Experimental Protocols: 2D NMR Spectroscopy
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is critical for connecting different spin systems and identifying quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining the relative stereochemistry of the molecule.
Conclusion
The structure elucidation of 4,15-isoatriplicolide methylacrylate is a systematic process that combines chromatographic separation techniques with advanced spectroscopic methods. Through the combined interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments, the planar structure and relative stereochemistry of this complex natural product can be unequivocally determined. This detailed structural information is paramount for its further investigation as a potential therapeutic agent and for understanding its mechanism of action at the molecular level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitrypanosomal Activity of Sesquiterpene Lactones from Helianthus tuberosus L. Including a New Furanoheliangolide with an Unusual Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Sesquiterpene Lactones of the 4,15-iso-Atriplicolide Type are Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
